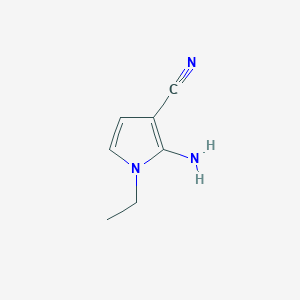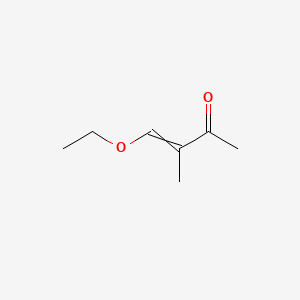
4,6-Dibenzyl-m-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibenzyl-m-cresol is an organic compound with the molecular formula C21H20O. It is a derivative of m-cresol, which is also known as 3-methylphenol. This compound is characterized by the presence of two benzyl groups attached to the 4th and 6th positions of the m-cresol ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibenzyl-m-cresol typically involves the alkylation of m-cresol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
m-Cresol+2Benzyl ChlorideNaOH, Refluxthis compound+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of m-cresol and benzyl chloride to a reactor containing a base, followed by separation and purification of the product.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dibenzyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4,6-Dibenzyl-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,6-Dibenzyl-m-cresol involves its interaction with cellular membranes and enzymes. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It can also inhibit specific enzymes involved in metabolic pathways, thereby exerting its antimicrobial effects.
Comparación Con Compuestos Similares
m-Cresol (3-Methylphenol): The parent compound of 4,6-Dibenzyl-m-cresol.
o-Cresol (2-Methylphenol): An isomer of m-cresol with the methyl group at the 2nd position.
p-Cresol (4-Methylphenol): An isomer of m-cresol with the methyl group at the 4th position.
Comparison: this compound is unique due to the presence of two benzyl groups, which enhance its chemical reactivity and potential applications compared to its isomers. The additional benzyl groups also contribute to its increased molecular weight and altered physical properties.
Propiedades
Número CAS |
30091-01-1 |
|---|---|
Fórmula molecular |
C21H20O |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2,4-dibenzyl-5-methylphenol |
InChI |
InChI=1S/C21H20O/c1-16-12-21(22)20(14-18-10-6-3-7-11-18)15-19(16)13-17-8-4-2-5-9-17/h2-12,15,22H,13-14H2,1H3 |
Clave InChI |
DSGBRCTVPMDCGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)


![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)


![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)





![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)

